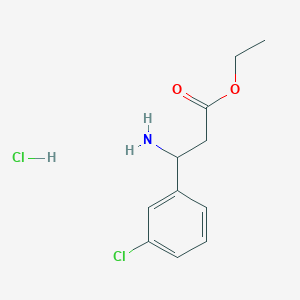

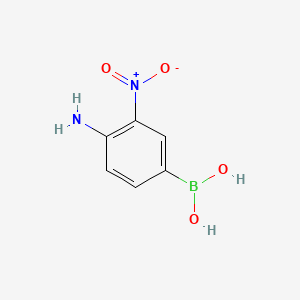

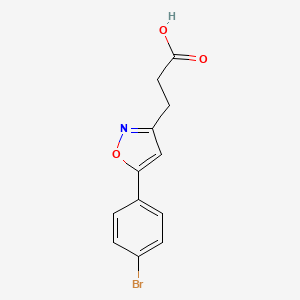

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and agriculture. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds, which can help infer some of the properties and characteristics of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by reduction and simultaneous esterification . This method could potentially be adapted for the synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride by introducing a chloro substituent at the appropriate step in the synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a thioamide derivative was determined by X-ray diffraction, and its geometry was optimized using quantum mechanical calculations . Similarly, the molecular geometry and vibrational frequencies of another compound were calculated using density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For instance, the bioactivity of a compound was explained by calculating HOMO-LUMO energies, which are crucial for understanding the global reactivity descriptors . These insights into the chemical reactivity can be valuable when considering the potential reactions and interactions of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the crystal structure and antimicrobial activity of a compound were studied, providing information on its crystalline form and potential biological applications . The crystal structure of another related compound was characterized, revealing details about its conformation and hydrogen bonding . These findings can help predict the properties of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, such as solubility, stability, and biological activity.

Scientific Research Applications

1. Polymorphism Studies

A study by Vogt et al. (2013) explored the polymorphism in a compound structurally similar to Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. They used spectroscopic and diffractometric techniques to characterize two polymorphic forms, observing subtle structural differences through solid-state nuclear magnetic resonance and molecular spectroscopy methods (Vogt et al., 2013).

2. Antimicrobial Activity

Radwan et al. (2020) synthesized compounds including Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate and investigated their structures and antimicrobial activity. Their research highlights the potential of such compounds in the development of new antimicrobials (Radwan et al., 2020).

3. Spectroscopic Characterization

Kuś et al. (2016) conducted a comprehensive spectroscopic characterization of cathinone derivatives, which are structurally similar to Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. This research provides valuable insights into the analytical and physical characterization of such compounds (Kuś et al., 2016).

4. Fluorescence Derivatisation

Frade et al. (2007) explored the use of derivatives of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride for fluorescence derivatisation in amino acids. Their study demonstrates the potential of these compounds in enhancing fluorescence for biological assays (Frade et al., 2007).

5. Nonpeptide Agonist Discovery

Croston et al. (2002) identified compounds structurally similar to Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride as nonpeptidic agonists of the urotensin-II receptor. This discovery has implications for pharmacological research and drug development (Croston et al., 2002).

6. Novel Antimicrobial Agents

Desai et al. (2007) synthesized new quinazolines, including derivatives of Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride, and screened them for antimicrobial activities. Their research contributes to the search for new antimicrobial agents (Desai et al., 2007).

Safety And Hazards

properties

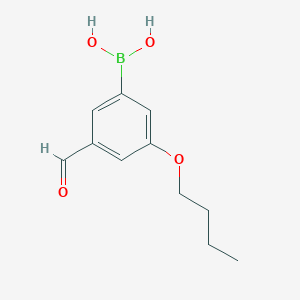

IUPAC Name |

ethyl 3-amino-3-(3-chlorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNJGODSZUQLJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

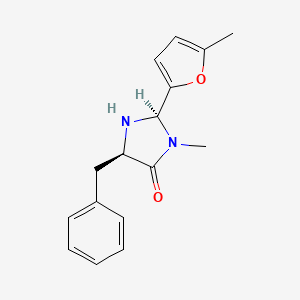

![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)